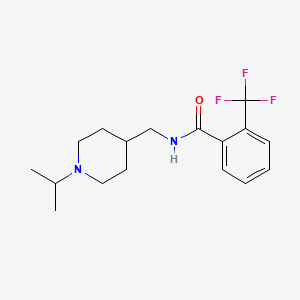
N-((1-Isopropylpiperidin-4-yl)methyl)-2-(Trifluormethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an isopropyl group and a trifluoromethyl group attached to a benzamide moiety
Wissenschaftliche Forschungsanwendungen
N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route involves the alkylation of piperidine with isopropyl bromide to form 1-isopropylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield ((1-isopropylpiperidin-4-yl)methyl)amine .
The next step involves the acylation of ((1-isopropylpiperidin-4-yl)methyl)amine with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product, N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are utilized to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Corresponding amine derivatives of the benzamide moiety.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Wirkmechanismus
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-((1-isopropylpiperidin-4-yl)methyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in N-((1-isopropylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-12(2)22-9-7-13(8-10-22)11-21-16(23)14-5-3-4-6-15(14)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQJGIODPWKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2537395.png)
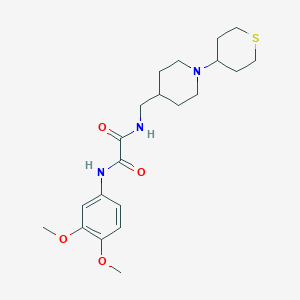
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2537398.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2537400.png)
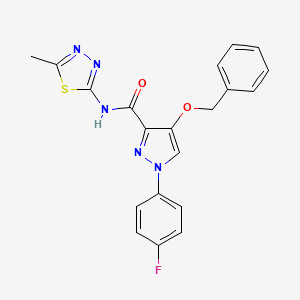
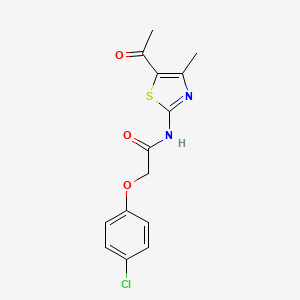
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2537406.png)
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)
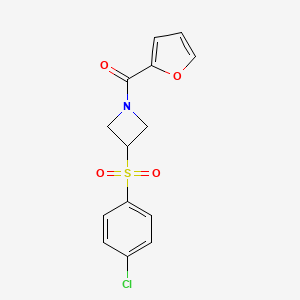
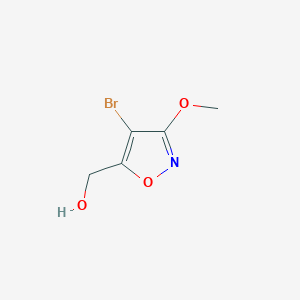
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)
